BenchChemオンラインストアへようこそ!

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine

Regioisomeric purity Click chemistry 1,4-disubstituted triazole

(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine (CAS 916888-15-8) is a 1,4-disubstituted-1,2,3-triazole bearing a primary aminomethyl group at the 4-position and a 4-methoxybenzyl (PMB) group at N-1. This heterocyclic primary amine is used as a synthetic intermediate for constructing biologically active compound libraries.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 916888-15-8
Cat. No. B1429208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine
CAS916888-15-8
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(N=N2)CN
InChIInChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7,12H2,1H3
InChIKeyLWNSMHCNLZQLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine (CAS 916888-15-8) Is a Critical 1,2,3-Triazole Building Block for Medicinal Chemistry Procurement


(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine (CAS 916888-15-8) is a 1,4-disubstituted-1,2,3-triazole bearing a primary aminomethyl group at the 4-position and a 4-methoxybenzyl (PMB) group at N-1. This heterocyclic primary amine is used as a synthetic intermediate for constructing biologically active compound libraries [1]. The PMB group serves as a versatile N-protecting moiety cleavable under acidolytic conditions, providing controlled access to the free N-H triazole pharmacophore [2]. Commercially, this compound is typically supplied as a single defined regioisomer in purities ranging from 95% to 97% .

Why Regioisomeric Confusion and Uncontrolled N-Deprotection Make Generic 1,2,3-Triazole Interchange Inadvisable for (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine (CAS 916888-15-8)


Substituting this specific compound with a generic “triazole amine” or its regioisomer without verification introduces two major risks: (i) biological activity can be regiospecific, as demonstrated by N-1 substituted triazole-Based xanthine oxidase inhibitors where the 4-methoxybenzyl derivative (9h) showed superior binding energy (-7.59 kcal/mol) to the allopurinol control [1]; (ii) the 4-methoxybenzyl group provides a defined, tunable acidolysis handle for N-deprotection that is not available with simpler N-benzyl or N-alkyl analogs, allowing clean release in TFA at 65 °C [2]. Generic substitution without analytical confirmation of regioisomeric identity and N-protecting group lability can lead to irreproducible synthetic outcomes and faulty structure-activity conclusions.

Head-to-Head Evidence: Where (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine (CAS 916888-15-8) Shows Verifiable Differentiation


Regioisomeric Purity: The 4-yl Isomer Enables Defined Synthesis, Unlike the 5-yl or Mixed Isomers

The target compound is the 1,4-regioisomer of the 1,2,3-triazole series. Its 5-yl counterpart (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-5-YL)methanamine, often found as a 1:1 mixture with the 4-yl isomer , introduces regioisomeric contamination that confounds SAR studies. The pure 4-yl isomer is essential for CuAAC-based library synthesis where 1,4-selectivity is required. This compound is supplied as a single regioisomer (HPLC purity typically ≥95%), providing a defined nucleophile for amide coupling or reductive amination .

Regioisomeric purity Click chemistry 1,4-disubstituted triazole

N-Protecting Group Lability: The 4-Methoxybenzyl Group Permits Acid-Cleavable Release of the Free NH 1,2,3-Triazole Pharmacophore

The 4-methoxybenzyl (PMB) group on N-1 of the triazole ring can be selectively removed by treatment with trifluoroacetic acid (TFA) at 65 °C, yielding the N-unsubstituted (free NH) triazole. This contrasts with simple benzyl groups, which typically require more forcing hydrogenolytic conditions that may reduce other functional groups, and with SEM or other protectants that require fluoride ions. The PMB group thus enables late-stage unveiling of the triazole NH for hydrogen-bond donor interactions or further N-alkylation, directly under standard peptide synthesis or medicinal chemistry conditions [1].

Protecting group chemistry Acidolytic cleavage N-unsubstituted triazole synthesis

Xanthine Oxidase Inhibitory Activity: The 4-Methoxybenzyl Substituent Enhances In Vitro Potency

A series of ketone-containing 1,4-disubstituted-1,2,3-triazoles were profiled against xanthine oxidase. The analog bearing a 4-methoxybenzyl group at N-1 (9h) exhibited better activity than the reference drug allopurinol and a binding energy of -7.59 kcal/mol in docking studies, indicating that the 4-methoxybenzyl substitution contributes to improved target engagement [1]. While this is not the exact free amine, it directly validates the N-1-(4-methoxybenzyl)-1,2,3-triazole scaffold as a privileged starting point for early drug discovery.

Xanthine oxidase Enzyme inhibition Molecular docking

Fragment-Based Drug Design: The Primary Amine Handle Enables Direct Conjugation and Parallel Library Synthesis

The unsubstituted primary aminomethyl group at C-4 is a rare and synthetically versatile functional handle among N-protected triazole building blocks. Commercial analogs either lack the amine (e.g., 1-(4-methoxybenzyl)-1H-1,2,3-triazole, CAS 31794-11-3) or carry a hydroxyl/carboxyl group. The free amine permits direct amide coupling, reductive amination, urea formation, and sulfonylation—critical transformations for parallel library construction . Analogs where the amine is N-alkyl-N-benzyl protected (e.g., US11452717, Compound TableB-1.18) require deprotection steps that add 1-2 synthetic operations and reduce overall yield [1].

Fragment-based drug discovery Parallel synthesis Amine coupling

Recommended Applications of (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine (CAS 916888-15-8) Based on Comparator Evidence


Assembly of Regioisomerically Pure 1,4-Disubstituted-1,2,3-Triazole Libraries for Xanthine Oxidase and Related Targets

Use the compound as a pre-formed, single-regioisomer amine component in CuAAC or post-click diversification. The defined 1,4-substitution pattern avoids the need for chromatographic separation of regioisomers, which is essential when building SAR series based on the 4-methoxybenzyl-substituted triazole scaffold. The enhanced binding energies observed for the PMB-substituted triazoles (up to -7.59 kcal/mol) justify its use in hit-to-lead campaigns for xanthine oxidase and possibly other purinergic enzyme targets [1].

Parallel Synthesis of N-Unsubstituted-1,2,3-Triazoles via Late-Stage Acidolytic PMB Deprotection

Utilize the PMB group as an orthogonal N-protecting handle. After library construction using the free amine, the PMB group can be removed in neat TFA at 65 °C to reveal the N-H triazole, which is a pharmacophoric hydrogen-bond donor motif for antiviral, kinase, and anti-inflammatory targets. This strategy avoids metal-catalyzed hydrogenolysis and is compatible with acid-stable, hydrogenation-sensitive substrates [2].

Fragment-Based Lead Generation Using the Free Primary Amine as a Diversity Point

The primary amine at the 4-position is a rare commodity among N-protected triazole building blocks. It can be directly coupled with diverse carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes without pre-activation. This enables rapid fragment elaboration in 96-well plate format. The compound is thus a strategic procurement choice for fragment-based screening groups seeking to explore the triazole chemotype without incurring additional deprotection steps .

Synthesis of Stable Key Intermediates for Cholinesterase Inhibitor Programs

Derivatives of this building block have been evaluated against acetylcholinesterase and butyrylcholinesterase as part of a fragment-based effort (BindingDB data, IC50 values in the micromolar range). The compound itself is not a lead, but its amine handle permits systematic exploration of peripheral groups to improve potency. The availability of binding data for adducts provides a validated starting point for structure-guided design [3].

Quote Request

Request a Quote for (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.